rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid: is a chiral compound with a cyclopropane ring substituted with a phenoxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: One method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring.
Cyclopropanation of Alkenes: Another approach is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods: Industrial production methods for rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include phenolic derivatives or carboxylic acid derivatives.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted phenoxy derivatives are the primary products.
Scientific Research Applications
Chemistry: rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules .
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can influence the compound’s biological activity and its role in various chemical reactions .
Comparison with Similar Compounds
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropane-1-carboxylic acid
Comparison: rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid is unique due to its phenoxy group, which imparts distinct chemical properties compared to other similar compounds. The presence of the phenoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1 |
InChI Key |
WGMCPVXHOXJEHO-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1OC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(C1OC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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